molecular formula C13H20N2 B1336046 4-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-81-7

4-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1336046
CAS No.: 91271-81-7
M. Wt: 204.31 g/mol
InChI Key: ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-ylmethyl-benzylamine is an organic compound that features a piperidine ring attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-ylmethyl-benzylamine typically involves the reaction of piperidine with benzylamine under controlled conditions. One common method includes the use of a reductive amination process where benzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzylamine moiety is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

4-Piperidin-1-ylmethyl-benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylmethyl-benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar piperidine ring structure.

    Benzylamine: Shares the benzylamine moiety but lacks the piperidine ring.

    4-(Piperidin-1-ylmethyl)phenylamine: A closely related compound with similar structural features.

Uniqueness: 4-Piperidin-1-ylmethyl-benzylamine is unique due to the combination of the piperidine ring and benzylamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409434
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-81-7
Record name 4-(1-Piperidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4-(piperidin-1-ylmethyl)-benzonitrile (890 mg, 4.45 mmol), 2M hydrogen chloride in ether (8.9 mL, 17.8 mmol) and 10% Pd/C (90 mg) to methanol (100 mL) in a pressure vessel. Flush the vessel three times with hydrogen and charge to 50 psi with hydrogen. Stir at room temperature for 2 h. Filter the catalyst through Celite® and concentrate the filtrate in vacuo. Purify by chromatography on silica gel (100 g) eluting with a gradient of DCM to 4:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the title compound as a colorless oil (0.82 g, 90%). MS (ES+) m/z: 205 (M+H)+.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.